5-methylhex-5-enal
Description
5-Methylhex-5-enal is an α,β-unsaturated aldehyde with the chemical formula CH₂=CHC(CH₃)CH₂CH₂CHO. It features a terminal aldehyde group and a conjugated double bond adjacent to a methyl-substituted carbon. This compound has gained prominence in asymmetric catalysis, particularly in the synthesis of stereochemically complex natural products. A key application is its role in the catalytic asymmetric synthesis of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) stereoisomers, where it serves as a critical intermediate in α-allylation reactions. Schafroth et al. (2014) demonstrated that this compound enables dual stereodivergent catalysis using a chiral iridium/(P,olefin) complex and a chiral amine, allowing independent control over two stereocenters in a single synthetic sequence . This methodology highlights its utility in medicinal chemistry for producing cannabinoids with precise stereochemical configurations.
Properties
CAS No. |
64825-78-1 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methylhex-5-enal can be achieved through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enal.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process parameters, including temperature, pressure, and catalyst concentration, are carefully monitored to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Methylhex-5-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Addition Reactions: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: 5-Methylhexanoic acid.
Reduction: 5-Methylhex-5-enol.
Addition Reactions: 5-Methyl-5,6-dibromohexanal (from bromination).
Scientific Research Applications
5-Methylhex-5-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into potential pharmaceutical applications, including its role as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functionality.
Mechanism of Action
The mechanism by which 5-methylhex-5-enal exerts its effects involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the double bond allows for participation in conjugate addition reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
5-Methyl-5-hexen-2-one
- Structure : CH₂=C(CH₃)CH₂CH₂COCH₃ (α,β-unsaturated methyl ketone).
- Synthesis: Produced via reaction of 2,4-pentanedione with methallyl chloride in ethanolic potassium carbonate, yielding 47–52% .
- Key Differences: The ketone group at C₂ reduces electrophilicity compared to 5-methylhex-5-enal’s aldehyde group, limiting its reactivity in nucleophilic additions. Higher boiling point than ethanol complicates purification, whereas this compound’s aldehyde functionality may facilitate milder isolation conditions .
3-Methoxy-2-(4-methoxybenzyloxy)-5-methylhex-5-enal
- Structure : A derivative of this compound with methoxy and 4-methoxybenzyloxy substituents at C₂ and C₃.
- Application : Intermediate in the synthesis of theopederin D, a marine-derived natural product. The electron-donating groups enhance steric and electronic control during glycolate oxidation steps .
- Key Differences :
- Substituents improve regioselectivity in multi-step syntheses but reduce the aldehyde’s inherent reactivity compared to the parent compound.
General α,β-Unsaturated Aldehydes
- Examples : Cinnamaldehyde, crotonaldehyde.
- Comparison :
Data Tables and Research Findings
Table 1: Comparative Analysis of this compound and Analogues
Research Findings
Dual Catalysis Advantage : this compound’s α-allylation under dual Ir/amine catalysis achieves stereochemical flexibility unmatched by ketone analogues, enabling access to all Δ⁹-THC stereoisomers .
Yield Challenges : The lower yield of 5-methyl-5-hexen-2-one (47–52%) reflects inherent limitations in ketone synthesis, whereas this compound’s aldehyde group facilitates higher functional group compatibility in asymmetric catalysis .
Derivative Utility : Substituents in 3-methoxy-2-(4-methoxybenzyloxy)-5-methylhex-5-enal enhance its stability and selectivity in complex natural product synthesis, albeit at the cost of reduced aldehyde reactivity .
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